molecular formula C3H5F3O2 B1215177 Trifluoroacetaldehyde methyl hemiacetal CAS No. 431-46-9

Trifluoroacetaldehyde methyl hemiacetal

Cat. No.: B1215177
CAS No.: 431-46-9
M. Wt: 130.07 g/mol
InChI Key: GWTBCUWZAVMAQV-UHFFFAOYSA-N
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Description

Trifluoroacetaldehyde methyl hemiacetal, also known as this compound, is a useful research compound. Its molecular formula is C3H5F3O2 and its molecular weight is 130.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalysis in Asymmetric Direct Aldol Reactions

Trifluoroacetaldehyde ethyl hemiacetal is used in organocatalytic asymmetric direct aldol reactions with aromatic methyl ketones. These reactions, facilitated by specific catalysts like (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, result in the production of (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones with high yields and significant enantiomeric excess (Funabiki et al., 2011)(Funabiki et al., 2011).

Synthesis of Substituted Diols

Trifluoroacetaldehyde ethyl hemiacetal reacts with various enamines derived from aldehydes, yielding 2-substituted 3-trifluoromethyl-1,3-diols. These reactions, involving hydrolysis and reduction steps, provide these diols with fair to good diastereoselectivities (Funabiki et al., 2010)(Funabiki et al., 2010).

Beta-Hydroxy-Beta-Trifluoromethyl Ketones Synthesis

The compound is instrumental in synthesizing beta-hydroxy-beta-trifluoromethyl ketones. This synthesis involves reactions with enamines or imines derived from various methyl ketones, leading to these ketones in high yields (Funabiki et al., 2003)(Funabiki et al., 2003).

Facile Synthesis of Alpha-Trifluoromethylated Alcohols

Trifluoroacetaldehyde ethyl hemiacetal can react with organosilanes in the presence of Lewis acids to produce a series of alpha-trifluoromethylated alcohols. This method offers high yield and is a key aspect of the compound's utility in synthetic chemistry (Kubota et al., 1992)(Kubota et al., 1992).

Reversal of Diastereoselectivity

Trifluoroacetaldehyde ethyl hemiacetal is used in reactions showing a complete reversal of diastereoselectivity. This property is crucial for synthesizing specific 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones, providing a reliable, metal-free method for such synthesis (Funabiki et al., 2011)(Funabiki et al., 2011).

Mechanism of Action

Target of Action

Trifluoroacetaldehyde methyl hemiacetal (TFEAM) is an organic compound that primarily targets chemical reactions involving trifluoroacetaldehyde . It is used as a trifluoromethyl source in various chemical reactions.

Mode of Action

TFEAM interacts with its targets by participating in chemical reactions. For instance, it can be used in the synthesis of α-trifluoromethylated alcohols . In this process, TFEAM undergoes a reaction with allyl bromide and metal tin .

Biochemical Pathways

It is known to be involved in the synthesis of α-trifluoromethylated alcohols , which can have various downstream effects depending on the specific context of the reaction.

Result of Action

The primary result of TFEAM’s action is the production of α-trifluoromethylated alcohols . These compounds can have various applications in different chemical contexts.

Safety and Hazards

Trifluoroacetaldehyde methyl hemiacetal causes serious eye irritation . In case of eye contact, it is advised to rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . It is also harmful if swallowed .

Future Directions

The effect of solvents has been found as a crucial factor in determining the regioselectivity of the hydroxyalkylation of indole with trifluoroacetaldehyde hemiacetals . The appropriate selection of the solvent ensured to achieve absolute N1 or C3 regio/chemoselectivity of the reaction depending on the polarity and dielectric constant of the medium .

Biochemical Analysis

Biochemical Properties

Trifluoroacetaldehyde methyl hemiacetal plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of trifluoromethylated compounds, which are important in medicinal chemistry . The compound’s interactions with enzymes often involve the formation of covalent bonds, leading to the modification of enzyme activity. These interactions can result in either the inhibition or activation of the enzyme, depending on the specific biochemical context.

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with specific amino acid residues in proteins, leading to changes in protein structure and function . This can result in the inhibition or activation of enzymes, as well as alterations in gene expression. The compound’s ability to modify protein function at the molecular level is a key aspect of its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of trifluoromethylated compounds . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. The transport and distribution of the compound are important factors that influence its biochemical activity and overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell. For example, its interactions with enzymes and other biomolecules may vary depending on whether it is localized in the cytoplasm, nucleus, or other cellular compartments.

Properties

IUPAC Name

2,2,2-trifluoro-1-methoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O2/c1-8-2(7)3(4,5)6/h2,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTBCUWZAVMAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883383
Record name Ethanol, 2,2,2-trifluoro-1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-46-9
Record name Trifluoroacetaldehyde methyl hemiacetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2,2-trifluoro-1-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2,2-trifluoro-1-methoxy-
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Record name Ethanol, 2,2,2-trifluoro-1-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-methoxyethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.431
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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